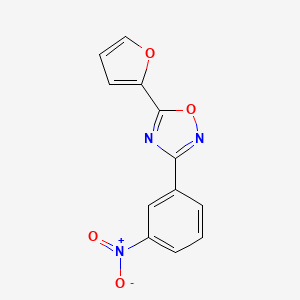![molecular formula C17H19ClN4O2 B5567162 N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide, commonly referred to as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CQMA is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of CQMA is not fully understood, but it is believed to involve the inhibition of ROS production. ROS are highly reactive molecules that can cause damage to cellular components and lead to various diseases. CQMA has been shown to inhibit the production of ROS, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
CQMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CQMA has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, CQMA has been shown to have anti-microbial properties, inhibiting the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. CQMA has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one limitation of CQMA is that its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the study of CQMA. One direction is to investigate the potential use of CQMA in the treatment of various diseases, including cancer and inflammation. Another direction is to further investigate the mechanism of action of CQMA, which may lead to the development of new drugs that target ROS production. Additionally, future studies could investigate the potential use of CQMA in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CQMA involves a multi-step process that includes the reaction of 2-chloro-7-methyl-3-quinolinecarbaldehyde with morpholine to form an imine intermediate. This intermediate is then reacted with hydrazine hydrate to form the final product, CQMA. The synthesis of CQMA has been reported in several research articles, and the yield and purity of the product have been optimized through various reaction conditions.
Aplicaciones Científicas De Investigación
CQMA has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. CQMA has been used in several studies to investigate the mechanism of action of various drugs and to develop new drugs for the treatment of various diseases. CQMA has also been used in studies to investigate the role of reactive oxygen species (ROS) in various cellular processes.
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-2-3-13-9-14(17(18)20-15(13)8-12)10-19-21-16(23)11-22-4-6-24-7-5-22/h2-3,8-10H,4-7,11H2,1H3,(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQYTZSOCIWBET-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)
![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)




![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
